molecular formula C9H8N2S2 B3049270 3-(4-Methylphenyl)-1,2,4-thiadiazole-5(2H)-thione CAS No. 20069-37-8

3-(4-Methylphenyl)-1,2,4-thiadiazole-5(2H)-thione

Cat. No. B3049270
CAS RN: 20069-37-8
M. Wt: 208.3 g/mol
InChI Key: MHNHCQORCOGCHT-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1,2,4-thiadiazole-5(2H)-thione, also known as MPTT, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MPTT exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties, among others.

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Recent research has identified 3-(4-Methylphenyl)-1,2,4-thiadiazole-5(2H)-thione as a promising antileishmanial agent. Compound 13, derived from this molecule, displayed superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Further studies are needed to explore its potential as a therapeutic agent.

Antimalarial Properties

Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a major global health concern. The same compound, 3-(4-Methylphenyl)-1,2,4-thiadiazole-5(2H)-thione , also shows promise as an antimalarial agent. Compounds 14 and 15 exhibited significant inhibition effects against Plasmodium berghei, suggesting their potential use in malaria treatment .

Chemical Synthesis and Derivatives

Researchers have synthesized various derivatives of this compound, exploring their chemical properties and potential applications. These derivatives often involve modifications to the pyrazole ring system, leading to diverse pharmacological effects .

Triazole Chemistry

The compound’s structure includes a triazole ring (1,2,4-triazole), which is significant in medicinal chemistry. Triazoles and their derivatives exhibit various biological activities, including antifungal, antiviral, and anticancer properties .

Pyrazolo[4,3-c]pyridines

The synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines involves intermediate steps related to this compound. These pyrazolo[4,3-c]pyridines have been investigated for their antiproliferative activity, making them relevant in cancer research .

properties

IUPAC Name

3-(4-methylphenyl)-2H-1,2,4-thiadiazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c1-6-2-4-7(5-3-6)8-10-9(12)13-11-8/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNHCQORCOGCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=S)SN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548758
Record name 3-(4-Methylphenyl)-1,2,4-thiadiazole-5(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)-1,2,4-thiadiazole-5(2H)-thione

CAS RN

20069-37-8
Record name 3-(4-Methylphenyl)-1,2,4-thiadiazole-5(2H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20069-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methylphenyl)-1,2,4-thiadiazole-5(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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